2-Hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
Description
2-Hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a pyrimidine-based hydrazone derivative characterized by a hydroxy-substituted benzaldehyde moiety linked to a 5-methyl-6-oxo-pyrimidinyl group. This structure combines the hydrogen-bonding capability of the phenolic –OH group with the electron-deficient pyrimidine ring, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-13-12(15-11(8)18)16-14-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,13,15,16,18)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUILXAUHYEOOZ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(NC1=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine. The reaction typically involves heating the reactants in an acidic medium to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The target compound differs from analogs in substituent patterns:
- 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazonemonohydrate (C₁₂H₁₁BrN₄O·H₂O): Features a methoxy (–OCH₃) group on benzaldehyde and bromine on the pyrimidine ring. Bromine increases molecular weight (287.15 g/mol vs. ~250–280 g/mol for non-halogenated analogs) and may enhance halogen bonding or lipophilicity compared to the hydroxy group in the target compound .
- (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine derivatives (11b): Contains a nitrile (–CN) group, a strong electron-withdrawing substituent, which polarizes the aromatic system and may increase electrophilicity. This contrasts with the electron-donating –OH group in the target compound, which could enhance solubility via hydrogen bonding .
- Benzaldehyde,2-(5-bromo-1,6-dihydro-6-oxo-4-pyridazinyl)hydrazone :
Electronic and Spectroscopic Characteristics
- IR/NMR Signatures :
- Hardness and Reactivity :
- Using Parr-Pearson absolute hardness (η) theory (η = ½(I – A)) , electron-withdrawing groups (e.g., –CN in 11b) increase η, making the compound less polarizable. The –OH group in the target compound may lower η, enhancing softness and nucleophilic reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
